3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one
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Overview
Description
3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of dibenzofuran derivatives Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: The dibenzofuran core can be synthesized through O-arylation reactions of substituted phenols followed by cyclization of diaryl ethers.
Condensation: The final step involves the condensation of the aminated dibenzofuran with 1-phenylbut-2-en-1-one under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one has several scientific research applications:
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its high thermal stability and suitable energy levels.
Medicinal Chemistry:
Biological Studies: The compound is studied for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Dibenzo[b,d]furan-4-yl)phenylboronic acid: Similar structure but contains a boronic acid group.
3-(Dibenzo[b,d]thiophen-4-yl)phenylboronic acid: Contains a thiophene ring instead of a furan ring.
Properties
CAS No. |
919083-52-6 |
---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(dibenzofuran-4-ylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C22H17NO2/c1-15(14-20(24)16-8-3-2-4-9-16)23-19-12-7-11-18-17-10-5-6-13-21(17)25-22(18)19/h2-14,23H,1H3 |
InChI Key |
ZCGICMLFISMGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC3=C2OC4=CC=CC=C34 |
Origin of Product |
United States |
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